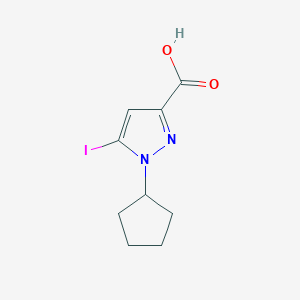
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is an intricate organic molecule that contains a range of functional groups, including a thiadiazole ring, a methoxy-substituted phenyl ring, and a pyrrolidine-3-carboxamide moiety. Its complex structure lends itself to a variety of chemical reactions and applications across multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways:
Thiadiazole Formation: : The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acid derivatives.
Pyrrolidine Carboxamide Formation: : This involves the cyclization of amino acid derivatives, followed by acylation to introduce the carboxamide functional group.
Coupling Reactions: : The final step typically involves coupling the thiadiazole and pyrrolidine intermediates using standard coupling agents like EDCI or DCC under anhydrous conditions.
Industrial Production Methods:
Continuous Flow Synthesis: : For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yield.
Catalytic Methods: : Utilizing catalysts to enhance reaction rates and selectivity, such as palladium or other metal catalysts, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: : Reduction reactions may target the carbonyl groups within the pyrrolidine ring.
Substitution: : The aromatic rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens, sulfonyl chlorides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Hydroxyl derivatives: from reduction.
Halogenated or sulfonated derivatives: from substitution.
Applications De Recherche Scientifique
This compound is utilized across various domains of research due to its diverse structural features:
Chemistry: : Used as a building block for the synthesis of more complex molecules, and as a catalyst in certain organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Employed in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves:
Interaction with Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially impacting gene expression, cell cycle progression, and apoptosis.
Comparaison Avec Des Composés Similaires
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Its distinctive chemical structure enables it to participate in unique reactions and offers a broader range of applications, setting it apart from other related compounds.
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSRYJEAQEVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2545300.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)


![5-Bromo-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2545307.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)


![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2545318.png)
![2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2545319.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)
